4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide

Catalog No.
S16108114
CAS No.
5554-52-9
M.F
C18H18F3N3O3
M. Wt
381.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylami...

CAS Number

5554-52-9

Product Name

4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide

IUPAC Name

4-methyl-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide

Molecular Formula

C18H18F3N3O3

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C18H18F3N3O3/c1-12-3-5-13(6-4-12)17(25)23-10-2-9-22-15-8-7-14(18(19,20)21)11-16(15)24(26)27/h3-8,11,22H,2,9-10H2,1H3,(H,23,25)

InChI Key

OPKMXSJVDPOJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide is a chemical compound characterized by its complex structure, which includes a benzamide core substituted with a methyl group and a nitro-trifluoromethyl phenylamino side chain. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical reactivity of 4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide can be explored through various synthetic pathways. Key reactions may include:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine, potentially altering the compound's biological activity.
  • Acylation and Deacylation: The amide bond can participate in acylation or hydrolysis reactions, impacting the stability and solubility of the compound.

The biological activity of 4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide has been investigated in various studies. It shows potential as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases. Specifically, compounds with similar structures have demonstrated inhibitory effects on tyrosine kinases, which are implicated in tumor growth and metastasis .

The synthesis of 4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Material Preparation: Synthesis begins with commercially available precursors such as 4-methylbenzoic acid.
  • Formation of the Amide Bond: The carboxylic acid is converted to an amide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Substitution Reactions: The introduction of the trifluoromethyl and nitro groups can be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution techniques.

4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting specific cancer pathways.
  • Research Tools: Useful in biochemical assays for studying kinase activity and signaling pathways.
  • Material Science: Potentially applicable in developing novel materials with unique electronic properties due to its fluorinated structure.

Interaction studies involving 4-Methyl-N-[3-(2-nitro-4-trifluoromethyl-phenylamino)-propyl]-benzamide focus on its binding affinity to various biological targets, particularly protein kinases. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.
  • Molecular Docking Studies: To predict binding modes and affinities based on structural data.

Similar Compounds: Comparison with Other Similar

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

381.13002593 g/mol

Monoisotopic Mass

381.13002593 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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